molecular formula C13H26O2 B1593790 Heptyl hexanoate CAS No. 6976-72-3

Heptyl hexanoate

Cat. No. B1593790
CAS RN: 6976-72-3
M. Wt: 214.34 g/mol
InChI Key: QEKCBKVWQYEUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptyl hexanoate, also known as Hexanoic acid, heptyl ester, is a chemical compound with the molecular formula C13H26O2 . It has an average mass of 214.344 Da and a Monoisotopic mass of 214.193283 Da .


Molecular Structure Analysis

Heptyl hexanoate has a molecular structure represented by the formula C13H26O2 . It consists of a hexanoate (six-carbon chain) attached to a heptyl group (seven-carbon chain) via an ester linkage .


Physical And Chemical Properties Analysis

Heptyl hexanoate has a density of 0.9±0.1 g/cm3, a boiling point of 258.6±8.0 °C at 760 mmHg, and a flash point of 109.6±8.3 °C . It has a molar refractivity of 64.1±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 246.6±3.0 cm3 .

Scientific Research Applications

1. Use in Food and Cosmetic Industries

  • Heptyl hexanoate, specifically Butyl hexanoate (BuHE), is notable in the food, beverage, and cosmetic industries. A study by Zhou et al. (2020) on the intensified synthesis of BuHE using deep eutectic solvent shows the potential for improving production processes in these industries (Zhou et al., 2020).

2. Agricultural Applications

  • Hexanoic acid, closely related to Heptyl hexanoate, has been found to induce resistance in tomato plants against various pathogens. Research by Llorens et al. (2016) shows that it activates the mevalonic and linolenic pathways, promoting the emission of plant volatiles, which could be used for developing resistant crop varieties (Llorens et al., 2016).

3. Biotechnology and Biofuel Production

  • A study by Cheon et al. (2014) discusses the construction of a biosynthetic pathway for hexanoic acid production in yeast, indicating potential applications in biotechnology and biofuel production (Cheon et al., 2014).

4. Biochemical Synthesis

  • The enzymatic synthesis of hexanoic acid derivatives like ethyl hexanoate has been studied for applications in flavor and fragrance industries. Chowdary and Prapulla (2003) investigated the synthesis of ethyl hexanoate via an acyl transfer reaction using immobilized Rhizomucor miehei lipase (Chowdary & Prapulla, 2003).

5. Environmental Applications

  • The production of hexanoic acid from bioprocesses and its potential use in environmental applications is a growing area of interest. For instance, the work by Jeon et al. (2016) on the production of medium-chain carboxylic acids by Megasphaera sp. MH highlights its potential in waste treatment and renewable resource utilization (Jeon et al., 2016).

Safety And Hazards

Heptyl hexanoate is classified under GHS07 and has a signal word of "Warning" . It is harmful if swallowed or in contact with skin, and it causes serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

properties

IUPAC Name

heptyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-3-5-7-8-10-12-15-13(14)11-9-6-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKCBKVWQYEUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220050
Record name Heptyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptyl hexanoate

CAS RN

6976-72-3
Record name Heptyl hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6976-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptyl hexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006976723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6976-72-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24779
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Heptyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptyl hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.491
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptyl hexanoate
Reactant of Route 2
Reactant of Route 2
Heptyl hexanoate
Reactant of Route 3
Reactant of Route 3
Heptyl hexanoate
Reactant of Route 4
Reactant of Route 4
Heptyl hexanoate
Reactant of Route 5
Reactant of Route 5
Heptyl hexanoate
Reactant of Route 6
Reactant of Route 6
Heptyl hexanoate

Citations

For This Compound
125
Citations
TH Parliment - Journal of Agricultural and Food Chemistry, 1972 - ACS Publications
… The relatively high concentration (>6%) of 2-heptyl butyrate and 2-heptyl hexanoate is another unusual property of this fruit. These compounds have not been reported to be …
Number of citations: 30 pubs.acs.org
W Francke, W Schröder, AK Borg-Karlsson… - … für Naturforschung C, 1987 - degruyter.com
… Heptyl hexanoate occurs almost specifically in the males, while heptyl octanoate is a typical component of females; these compounds were identified only once in the samples of the …
Number of citations: 7 www.degruyter.com
H Strohalm, M Dregus, A Wahl… - Journal of agricultural …, 2007 - ACS Publications
… Accordingly, 2-heptyl butanoate and 2-heptyl hexanoate were shown to be prominent ester constituents (3800 and 2400 µg/kg, respectively) of purple passion fruits. In contrast, in the …
Number of citations: 33 pubs.acs.org
LN Britton, AJ Markovetz - Journal of Biological Chemistry, 1977 - ASBMB
… With 6-tridecanone, two esters are formed, heptyl hexanoate and pentyl octanoate, indicating that oxygen is inserted on either side of the carbonyl group. In addition, the enzyme …
Number of citations: 85 www.jbc.org
P Brat, JM Brillouet, M Reynes… - Journal of agricultural …, 2000 - ACS Publications
Purple passion fruits were processed by the flash vacuum-expansion process. Volatile components were analyzed in purees from steam-heated fruits, steam-heated then vacuum-…
Number of citations: 25 pubs.acs.org
D Bezbradica, D Mijin, S Šiler-Marinković… - Journal of Molecular …, 2007 - Elsevier
The aim of this study was to compare activities of commercial lipases in synthesis of various esters in solvent-free system and in isooctane. Moreover, the effect of substrate polarity (…
Number of citations: 82 www.sciencedirect.com
E Engels, W Engels, W Schröder, W Francke - Journal of chemical ecology, 1987 - Springer
… 2-Heptyl hexanoate provoked similar reactions, but to a lesser extent and was more pronounced in the storage area. Apart from this, some wing beating and, in particular, attacks on …
Number of citations: 30 link.springer.com
J Pino, E Sauri-Duch, R Marbot - Food chemistry, 2006 - Elsevier
The steam volatile components of Yucatan Habanero chile pepper (Capsicum chinense Jack. cv. Habanero) at two ripening stages (green and orange) were analyzed using GC and GC…
Number of citations: 159 www.sciencedirect.com
W Fan, MC Qian - Flavour and fragrance journal, 2006 - Wiley Online Library
… Synthesis of 3-methylbutyl octanoate, heptyl hexanoate, phenylethyl hexanoate and pentyl 2… Heptyl hexanoate and phenylethyl hexanoate were synthesized by mixing 2ml 1-heptanol …
Number of citations: 321 onlinelibrary.wiley.com
J Pino, V Fuentes, O Barrios - Food Chemistry, 2011 - Elsevier
The steam volatile components of three cultivars of Cachucha mature peppers (Capsicum chinense Jacq.) were isolated by steam-distillation-continuous-extraction and analysed using …
Number of citations: 75 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.